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Compound of Interest

Compound Name:
1,3,4-Tribromo-2,5-

dimethylbenzene

CAS No.: 117572-80-2

Cat. No.: B173394

Get Quote

For researchers and professionals in drug development and fine chemical synthesis, a

comprehensive understanding of a molecule's physicochemical properties is paramount. 1,3,4-
Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2) represents a unique, polysubstituted

aromatic scaffold. However, a thorough review of scientific literature and chemical databases

reveals a significant gap in experimentally determined data for this specific isomer. This guide,

therefore, moves beyond a simple recitation of known facts. Instead, it serves as a predictive

and methodological framework, leveraging established principles of physical organic chemistry

and analytical science. We will project the expected properties of this compound, provide field-

proven protocols for its synthesis and purification, and outline a comprehensive strategy for its

analytical characterization. This document is designed to empower researchers to confidently

synthesize, purify, and validate the physicochemical profile of 1,3,4-Tribromo-2,5-
dimethylbenzene.

Molecular and Physicochemical Profile: Knowns,
Predictions, and Comparative Analysis
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While specific experimental data is scarce, we can assemble a foundational profile and

extrapolate other key properties based on its structure and comparison with related

compounds.

Core Identification
Property Value Source

CAS Number 117572-80-2 [1]

Molecular Formula C₈H₇Br₃ [1]

Molecular Weight 342.85 g/mol [2]

Synonyms 2,3,6-Tribromo-p-xylene [1]

Predicted Physicochemical Properties
The following properties are estimated based on the behavior of analogous structures, such as

xylene isomers and other brominated aromatics. These predictions provide a baseline for

experimental verification.
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Property
Predicted Value /
Characteristic

Rationale and Comparative
Insights

Melting Point (°C)

Likely a solid at room

temperature with a melting

point in the range of 80-120

°C.

The parent compound, p-

xylene, is a liquid at room

temperature, but halogenation

significantly increases melting

points due to increased

molecular weight and stronger

intermolecular forces (van der

Waals). The related compound

1,4-Dibromo-2,5-

dimethylbenzene has a melting

point of 72-74 °C[3]. The

addition of a third bromine

atom would be expected to

further increase this value.

Boiling Point (°C)
Expected to be >260 °C at

atmospheric pressure.

The boiling point of p-xylene is

~138 °C. Bromination

drastically increases the boiling

point. For comparison, 1,4-

Dibromo-2,5-dimethylbenzene

boils at 261 °C[3]. The tribromo

derivative will have a higher

boiling point due to its greater

molecular mass and stronger

intermolecular forces.

Density (g/cm³)

Expected to be significantly

denser than water (>1.8

g/cm³).

Aromatic compounds are

generally denser than water,

and the presence of three

heavy bromine atoms will

substantially increase the

density.

Solubility Insoluble in water. Soluble in

nonpolar organic solvents like

toluene, hexane, and

The molecule is nonpolar.

Halogenated hydrocarbons

exhibit poor solubility in water
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chlorinated solvents (e.g.,

dichloromethane). Sparingly

soluble in colder, more polar

solvents like ethanol.

and good solubility in organic

solvents. Solubility in alcohols

like ethanol is likely to be

temperature-dependent,

increasing upon heating[4].

Proposed Synthesis and Purification Strategy
The most direct route to 1,3,4-Tribromo-2,5-dimethylbenzene is the electrophilic aromatic

substitution of p-xylene. The methyl groups are ortho-, para-directing activators. Directing

competition between the two methyl groups and the progressive deactivation of the ring by

bromine substitution will dictate the final isomeric distribution.

Synthetic Workflow: Electrophilic Bromination
The proposed synthesis involves the reaction of 2,5-dimethylbenzene (p-xylene) with an

excess of bromine in the presence of a Lewis acid catalyst, such as iron filings or anhydrous

iron(III) bromide. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that

attacks the electron-rich aromatic ring.
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Synthesis Stage

p-Xylene + Fe catalyst in inert solvent (e.g., CCl4)

Add Bromine (Br2) dropwise at 0-5 °C

Stir at room temperature to complete reaction

Quench with Na2S2O3 (aq) to remove excess Br2

Separatory funnel: Wash with H2O and brine

Dry organic layer over Na2SO4

Evaporate solvent to obtain crude solid product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1,3,4-Tribromo-2,5-dimethylbenzene.

Experimental Protocol: Synthesis
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser (connected to a gas trap for HBr), add 2,5-dimethylbenzene

and a catalytic amount of iron filings to an inert solvent like carbon tetrachloride or

dichloromethane.

Reagent Addition: Cool the flask in an ice bath. Slowly add three equivalents of elemental

bromine (Br₂) via the dropping funnel with vigorous stirring. Maintain the temperature below

10 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for several hours until the evolution of HBr gas ceases.

Work-up: Cool the reaction mixture and slowly pour it into a beaker containing a dilute

aqueous solution of sodium thiosulfate to quench any unreacted bromine. Transfer the

mixture to a separatory funnel.

Extraction: Wash the organic layer sequentially with water and then with a saturated sodium

chloride (brine) solution.

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium

sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a

rotary evaporator to yield the crude solid product.

Purification Workflow: Recrystallization and
Chromatography
The crude product will likely contain a mixture of isomeric tribromides and possibly some di-

and tetrabrominated species. A two-step purification process is recommended.
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Purification Stage

Crude Solid Product

Recrystallization (e.g., from Ethanol/Water)

Isolate Primary Crystals Mother Liquor (contains impurities)

Purity Check (TLC/¹H NMR)

Column Chromatography (Silica Gel, Hexane/EtOAc gradient)

If Impure

Evaporate solvent to yield Pure 1,3,4-Tribromo-2,5-dimethylbenzene

If Pure

Collect and Combine Pure Fractions

Click to download full resolution via product page

Caption: A two-step workflow for the purification of the target compound.

Experimental Protocol: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the compound is soluble

when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is a good

starting point for brominated aromatics[4].

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

Decolorization (Optional): If colored impurities are present, add a small amount of activated

charcoal and heat for a few minutes.

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice

bath to induce crystallization.

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold

solvent, and dry them under vacuum.

Spectroscopic Characterization: A Predictive
Analysis
Without experimental spectra, we can predict the key features based on the principles of

spectroscopic interpretation for substituted aromatic compounds.

¹H NMR Spectroscopy (Predicted)
The molecule's structure suggests three distinct proton environments:

Aromatic Proton (H-6): A single proton on the aromatic ring. It is flanked by a bromine atom

and a methyl group. It will appear as a singlet. Its chemical shift will be downfield (likely in

the 7.0-7.5 ppm range) due to the deshielding effects of the adjacent bromine atoms.

Methyl Protons (C-2-CH₃): These protons are ortho to two bromine atoms. The electron-

withdrawing nature of the bromines will cause a downfield shift compared to p-xylene.

Expect a singlet in the 2.4-2.6 ppm range.

Methyl Protons (C-5-CH₃): These protons are ortho to one bromine atom and meta to

another. This environment is slightly less deshielded than the other methyl group. Expect a
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singlet in the 2.3-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted)
Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should

produce eight distinct signals.

Aromatic Carbons (C-Br): The three carbons bonded to bromine will be significantly

deshielded, appearing in the 120-140 ppm range.

Aromatic Carbons (C-CH₃): The two carbons bonded to methyl groups will appear in the 135-

145 ppm range.

Aromatic Carbon (C-H): The single carbon bonded to a hydrogen will likely appear in the

130-140 ppm range.

Methyl Carbons (-CH₃): The two methyl carbons will appear far upfield, typically in the 20-25

ppm range.

Mass Spectrometry (Predicted)
Mass spectrometry is particularly useful for identifying brominated compounds due to bromine's

distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[5][6].

Molecular Ion Peak: The presence of three bromine atoms will result in a characteristic

cluster of peaks for the molecular ion (M⁺). The most intense peaks will be at m/z values

corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes: M, M+2, M+4, and

M+6. For C₈H₇Br₃, these would appear around m/z = 340, 342, 344, and 346. The relative

intensities of these peaks will be approximately 1:3:3:1.

Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom

([M-Br]⁺) or a methyl group ([M-CH₃]⁺). The resulting fragment ions that still contain bromine

atoms will also exhibit characteristic isotopic patterns.

FTIR Spectroscopy (Predicted)
The infrared spectrum will provide confirmation of the key functional groups present.
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Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically

3030-3100 cm⁻¹)[7][8].

Aliphatic C-H Stretch: Bands corresponding to the methyl groups will appear just below 3000

cm⁻¹ (typically 2850-2975 cm⁻¹).

Aromatic C=C Stretch: One to three medium-intensity bands will be present in the 1450-1600

cm⁻¹ region, characteristic of the benzene ring[7][9].

C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically

between 500-650 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1,3,4-Tribromo-2,5-dimethylbenzene is not

widely available, the hazards can be inferred from the general class of halogenated aromatic

hydrocarbons.[10][11]

Potential Hazards:

Skin and Eye Irritation: Likely to be an irritant upon contact. Prolonged contact may cause

dermatitis[12][13].

Inhalation Toxicity: Vapors or dust may be harmful if inhaled, potentially causing

respiratory tract irritation.

Toxicity: Halogenated aromatics can exhibit toxicity, with potential effects on the liver and

other organs with chronic exposure[10].

Recommended Handling Procedures:

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away

from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for

halogenated organic compounds.

Conclusion
1,3,4-Tribromo-2,5-dimethylbenzene is a compound for which the scientific community

currently lacks a published, experimentally verified set of physicochemical properties. This

guide has provided a robust framework for any researcher seeking to work with this molecule.

By combining predictive analysis based on established chemical principles with detailed,

practical protocols for synthesis, purification, and characterization, scientists are now equipped

to produce this compound and rigorously define its properties. The successful execution of the

outlined experimental workflows will not only yield the desired molecule but also contribute

valuable data to the broader chemical literature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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